
Ethyl 4-(2,4-dimethylphenoxy)-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2,4-dimethylphenoxy)-3-oxobutanoate is an organic compound characterized by its molecular structure, which includes an ethyl group, a phenoxy group, and a ketone functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,4-dimethylphenol and ethyl acetoacetate.
Reaction Conditions: The reaction involves the formation of an ester linkage through a nucleophilic substitution reaction. The process requires a strong base, such as sodium hydride (NaH), to deprotonate the phenol, followed by the addition of ethyl acetoacetate.
Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in a different functional group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the phenoxy group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) or ammonia (NH3) are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols.
Substitution Products: Cyanohydrins, amines, or other substituted derivatives.
科学研究应用
Ethyl 4-(2,4-dimethylphenoxy)-3-oxobutanoate has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism by which Ethyl 4-(2,4-dimethylphenoxy)-3-oxobutanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate: This compound has a similar structure but differs in the position of the methyl groups and the presence of a methyl group on the alpha-carbon.
Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate: Another structurally similar compound with different positions of the methyl groups on the phenyl ring.
Uniqueness: Ethyl 4-(2,4-dimethylphenoxy)-3-oxobutanoate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industry.
属性
IUPAC Name |
ethyl 4-(2,4-dimethylphenoxy)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-14(16)8-12(15)9-18-13-6-5-10(2)7-11(13)3/h5-7H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQZZAMZFFPAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone](/img/structure/B7847227.png)
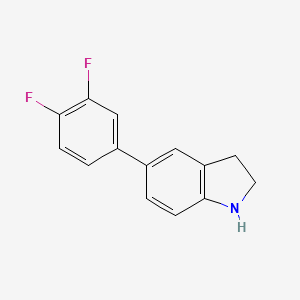
![Benzyl[2-(4-methylpiperidin-1-yl)ethyl]amine](/img/structure/B7847247.png)
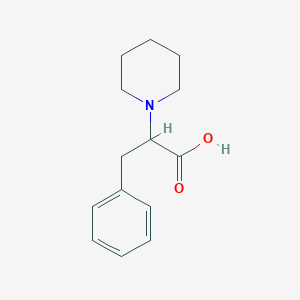

![Cyclopentyl [3-(trifluoromethyl)phenyl]methanol](/img/structure/B7847269.png)


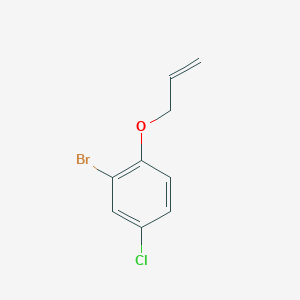
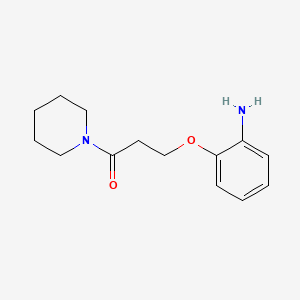

![2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847317.png)
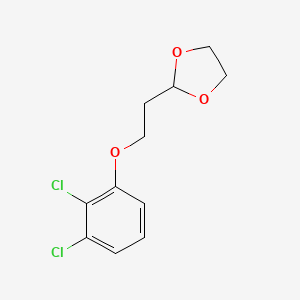
![2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847330.png)
